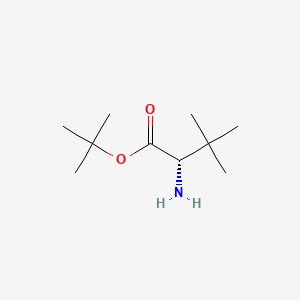

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate

Description

Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound is particularly important in the fields of medicinal chemistry and organic synthesis due to its unique properties and versatility.

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61169-85-5 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification Using Isobutylene and Sulfuric Acid

This method involves the direct esterification of (2S)-2-amino-3,3-dimethylbutanoic acid with isobutylene in the presence of concentrated sulfuric acid as a catalyst, conducted under controlled temperature conditions.

Procedure Summary:

- (2S)-2-amino-3,3-dimethylbutanoic acid (5.02 g, 37.2 mmol) is dissolved in a mixture of dichloromethane (DCM) and 1,4-dioxane (25 mL each) in a pressure-resistant glass tube.

- The solution is cooled to -30 °C using a dry ice-acetone bath.

- Concentrated sulfuric acid (2.75 mL, 41.98 mmol) is added dropwise to the cooled solution.

- Isobutylene (25 mL) is then condensed into the reaction vessel at -30 °C.

- The mixture is allowed to warm to room temperature over 1 hour, then heated at 40 °C for 2 days to complete the esterification.

- After cooling back to -30 °C, the reaction is neutralized to pH 10 with 2N sodium hydroxide.

- The product is extracted with diethyl ether and washed multiple times with water and brine.

- Drying over sodium sulfate and solvent removal under reduced pressure yields the tert-butyl ester as a colorless oil.

Yield: 72%

Characterization: LC/MS shows molecular ion peak at m/z 188 (M+1).

Alternative Methods (Reported in Literature)

While the above method is the most detailed and experimentally validated, other general approaches include:

Esterification via tert-Butanol and Acid Catalysts: Direct reflux of (2S)-2-amino-3,3-dimethylbutanoic acid with tert-butanol in the presence of strong acids like sulfuric or hydrochloric acid, although this method risks racemization and lower yields.

Use of tert-Butyl Chloride or tert-Butyl Triflate: Activation of the acid group followed by nucleophilic substitution with tert-butanol or its derivatives, often under mild conditions to preserve stereochemistry.

Solid-Phase or Solution-Phase Peptide Synthesis Techniques: Employing coupling reagents such as HBTU/HOBt and bases like triethylamine in dichloromethane to form ester derivatives, often used in peptide chemistry but adaptable for amino acid ester synthesis.

Comparative Data Table of Preparation Methods

| Method | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | (2S)-amino acid, isobutylene, H2SO4, NaOH workup | -30 °C to 40 °C, 2 days | 72 | High yield, preserves stereochemistry, requires pressure tube and careful temp control |

| Direct reflux with tert-butanol | (2S)-amino acid, tert-butanol, strong acid catalyst | Reflux (varies) | Variable | Risk of racemization, lower yields, simpler setup |

| Coupling reagent-mediated esterification | HBTU, HOBt, Et3N, CH2Cl2, amino acid methyl ester hydrochloride | Room temperature, overnight | Not specified | Common in peptide synthesis, mild conditions, adaptable for amino acid esters |

Research Findings and Notes

The acid-catalyzed esterification with isobutylene and sulfuric acid is the most efficient and stereochemically reliable method reported, yielding a high purity product suitable for further synthetic applications.

The reaction conditions require careful control of temperature and pH to avoid side reactions and racemization.

Purification typically involves extraction and drying steps, with the final product isolated as a colorless oil or crystalline solid depending on conditions.

Alternative methods using coupling reagents are more common in peptide chemistry but can be adapted for this ester, especially when synthesizing dipeptides or more complex derivatives.

The tert-butyl ester group provides steric hindrance that affects both chemical reactivity and biological interactions, making the purity and stereochemical integrity critical for downstream applications.

Chemical Reactions Analysis

Tert-butyl 3-methyl-L-valinate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include multinuclear and intramolecular hydrogen, as well as nonpolar solvents . For example, it can undergo irreversible oxidation to form β-unsaturated ketones, which are important intermediates in medicinal chemistry . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-methyl-L-valinate has a wide range of scientific research applications. In organic synthesis, it is used to synthesize various oxazolidinones, which are crucial in pharmaceutical research and development. Additionally, it plays a role in the biosynthesis of natural products, such as butyrolactol A, an antifungal polyketide.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate involves its role as a linker in the formation of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects.

Comparison with Similar Compounds

Conclusion

Tert-butyl 3-methyl-L-valinate is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatility make it an essential building block for the synthesis of various biologically active molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Biological Activity

Tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is an organic compound derived from the amino acid leucine. It possesses a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 185.28 g/mol. This compound is notable for its structural properties, which contribute to its diverse applications in organic synthesis and medicinal chemistry. The presence of the tert-butyl group significantly influences its chemical behavior, making it a valuable building block in various research fields.

Chemical Structure and Properties

The unique structure of this compound includes a tert-butyl ester group, which imparts distinct chemical properties compared to similar compounds. This structural feature enhances its reactivity and solubility, facilitating its use in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO₂ |

| Molecular Weight | 185.28 g/mol |

| Log P (octanol/water) | 2.75 |

| Solubility | High |

Biological Activity

1. Mechanism of Action

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. Its amino group allows for potential nucleophilic interactions, while the tert-butyl group provides steric hindrance that can influence binding affinities.

2. Applications in Drug Development

The compound has been explored as a chiral auxiliary in aldol reactions and other carbon-carbon bond-forming reactions, enabling the synthesis of complex chiral molecules with high enantioselectivity. It serves as an important intermediate in pharmaceutical chemistry, particularly in developing drugs targeting neurological disorders or modulating amino acid pathways.

3. Case Studies

Several studies have highlighted the biological relevance of this compound:

- Chiral Auxiliary Role : In one study, the compound was utilized as a chiral auxiliary to enhance enantioselectivity in synthetic pathways, demonstrating its utility in producing bioactive compounds.

- Peptide Synthesis : Following peptide chain assembly, the tert-butyl group can be cleaved under specific conditions to reveal functional peptides. This method is valuable for synthesizing therapeutic peptides.

Toxicology and Safety Profile

While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity. For instance, studies on similar tert-butyl derivatives have indicated potential irritative effects on skin and eyes at higher concentrations . Therefore, caution should be exercised when handling this compound.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2S)-2-amino-3,3-dimethylbutanoate, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : A widely used approach involves reductive amination of a ketone precursor with an amine-protecting group. For example, methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride can undergo reductive alkylation using benzaldehyde and sodium triacetoxyhydroborate (NaBH(OAc)₃) in dichloroethane under nitrogen . Optimization includes:

- Temperature control : Room temperature minimizes side reactions.

- Stoichiometry : Excess NaBH(OAc)₃ (2 eq.) ensures complete reduction.

- Work-up : Ethyl acetate extraction and sodium bicarbonate washing prevent racemization .

Enantiomeric purity can be verified via chiral HPLC or polarimetry.

Q. What spectroscopic and crystallographic methods are most effective for characterizing tert-butyl (2S)-2-amino-3,3-dimethylbutanoate and its intermediates?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ ~1.4 ppm for tert-butyl protons).

- X-ray crystallography : Single-crystal studies (e.g., monoclinic C2 symmetry, a = 27.282 Å, β = 110.729°) resolve absolute configuration and bond angles .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 470.6 for C₂₄H₄₂N₂O₇ derivatives) .

Q. How should researchers handle tert-butyl (2S)-2-amino-3,3-dimethylbutanoate to prevent degradation during experiments?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to avoid hydrolysis of the tert-butyl ester .

- Lab handling : Use anhydrous solvents (e.g., dichloromethane) and avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when derivatives exhibit unexpected dihedral angles or bond lengths?

- Methodological Answer :

- Refinement protocols : Use programs like SHELXL97 with restraints for thermal parameters and hydrogen bonding .

- Validation tools : Check Flack parameters (e.g., 0.02 for absolute structure determination) and R factors (R = 0.026 for high-quality data) .

- Comparative analysis : Cross-reference with computational models (DFT or MD simulations) to identify steric or electronic distortions .

Q. What strategies mitigate racemization during the synthesis of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate under acidic or basic conditions?

- Methodological Answer :

- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine during esterification .

- Mild conditions : Avoid strong acids/bases; opt for NaBH(OAc)₃ in dichloroethane at neutral pH .

- Monitoring : Track enantiopurity via chiral GC or HPLC at intermediate steps .

Q. How can diastereomer formation be minimized in asymmetric Mannich reactions involving tert-butyl (2S)-2-amino-3,3-dimethylbutanoate?

- Methodological Answer :

- Catalyst selection : Chiral organocatalysts (e.g., proline derivatives) improve stereoselectivity.

- Solvent effects : Non-polar solvents (e.g., toluene) enhance transition-state organization .

- Temperature : Lower temperatures (0–5°C) reduce kinetic competition between pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.